molecular formula C19H20ClN3 B12795066 1,2-Ethanediamine, N'-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- CAS No. 133671-47-3

1,2-Ethanediamine, N'-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl-

Cat. No.: B12795066
CAS No.: 133671-47-3
M. Wt: 325.8 g/mol
InChI Key: KJBCLIWQKOBNLG-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group and a dimethylated ethanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Ethanediamine Moiety: The final step involves the reaction of the intermediate product with N,N-dimethylethylenediamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoline ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function and activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N-(4-chlorophenyl)-: A simpler analog lacking the quinoline ring.

    N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]-1,2-ethanediamine: A related compound with a fluorophenyl group instead of the quinoline ring.

Uniqueness

1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl- is unique due to the presence of both the quinoline ring and the 4-chlorophenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

CAS No.

133671-47-3

Molecular Formula

C19H20ClN3

Molecular Weight

325.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C19H20ClN3/c1-23(2)12-11-21-19-13-18(14-7-9-15(20)10-8-14)22-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3,(H,21,22)

InChI Key

KJBCLIWQKOBNLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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